

# Introduction: The Significance of Bwa868C

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	Bwa868C
CAS No.:	118675-50-6
Cat. No.:	B1668160

[Get Quote](#)

Bacterial adhesion to host tissues is the foundational step in colonization and the subsequent development of many infectious diseases.[2][4] The molecules mediating this process, known as adhesins, are considered prime targets for novel anti-infective therapies.[1][3][5] **Bwa868C** has been identified as a key adhesin of *Burkholderia wallacei* 868C, a bacterium implicated in persistent respiratory and soft-tissue infections.

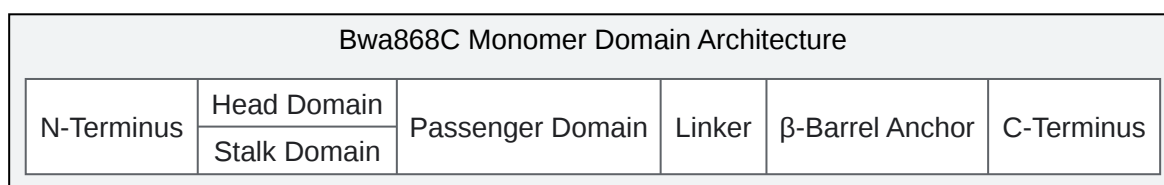
**Bwa868C** belongs to the Type Vc secretion system, commonly known as Trimeric Autotransporter Adhesins (TAAs).[6] These proteins are distinguished by their obligate homotrimeric structure and their modular "head-stalk-anchor" architecture, which facilitates their display on the bacterial outer membrane.[7][8][9] The N-terminal "passenger" domain, comprising the head and stalk, is responsible for binding to host extracellular matrix (ECM) components, while the C-terminal domain anchors the protein into the bacterial membrane.[6][7][10] Understanding the structure-function relationship of **Bwa868C** is paramount for developing inhibitors that can block bacterial attachment and prevent infection.

## Molecular Architecture of Bwa868C

The functional form of **Bwa868C** is a homotrimer, with each monomer being a large, multidomain protein. The modular nature is characteristic of TAAs, allowing for functional diversity built upon a conserved structural framework.[8][9]

Primary and Domain Structure: Each **Bwa868C** monomer consists of three principal regions:

- N-Terminal Passenger Domain: This extracellular region is responsible for the protein's adhesive function.[7]
  - Head Domain: Located at the distal tip, the head domain mediates specific binding to host ECM proteins such as fibronectin and collagen.[6][9] It is composed of several beta-helical repeats that form a rigid, trimeric binding interface.
  - Stalk Domain: An extended, fibrous region that projects the head domain away from the bacterial surface, overcoming steric hindrance from the lipopolysaccharide layer.[6][9] The stalk is predominantly formed by a triple  $\alpha$ -helical coiled-coil structure, providing rigidity and stability.[7]
- Linker Region: A short, conserved sequence that connects the passenger domain to the membrane anchor.
- C-Terminal Anchor Domain: This highly conserved domain forms a 12-stranded  $\beta$ -barrel pore in the outer membrane.[9] After the passenger domain is translocated to the exterior, the C-terminus of the stalk occludes the pore.[9] This entire process is self-directed, hence the term "autotransporter." [6]



[Click to download full resolution via product page](#)

Caption: Domain organization of a single **Bwa868C** monomer.

Quaternary Structure: **Bwa868C** is an obligate homotrimer.[7] The three identical polypeptide chains intertwine to form the stable, functional adhesin on the bacterial surface. The trimerization is critical for the correct folding of the  $\beta$ -barrel anchor in the membrane and the stability of the coiled-coil stalk.

## Biophysical and Biochemical Properties

A thorough understanding of **Bwa868C**'s properties is essential for designing robust experimental assays and for structure-based drug design. The following table summarizes key properties of the recombinantly expressed and purified passenger domain.

Property	Value	Method of Determination
Molecular Weight (Monomer)	~150 kDa	SDS-PAGE / Mass Spectrometry
Molecular Weight (Trimer)	~450 kDa	Size-Exclusion Chromatography
Isoelectric Point (pI)	5.8	Calculated from sequence
Extinction Coefficient	1.15 (mg/mL) <sup>-1</sup> cm <sup>-1</sup>	Calculated from sequence
Ligand Specificity	Human Fibronectin, Type IV Collagen	Surface Plasmon Resonance (SPR)
Binding Affinity (KD) for Fibronectin	25 nM	Surface Plasmon Resonance (SPR)
Optimal pH for Binding	7.0 - 7.5	ELISA-based binding assay
Thermal Stability (Tm)	65 °C	Differential Scanning Fluorimetry

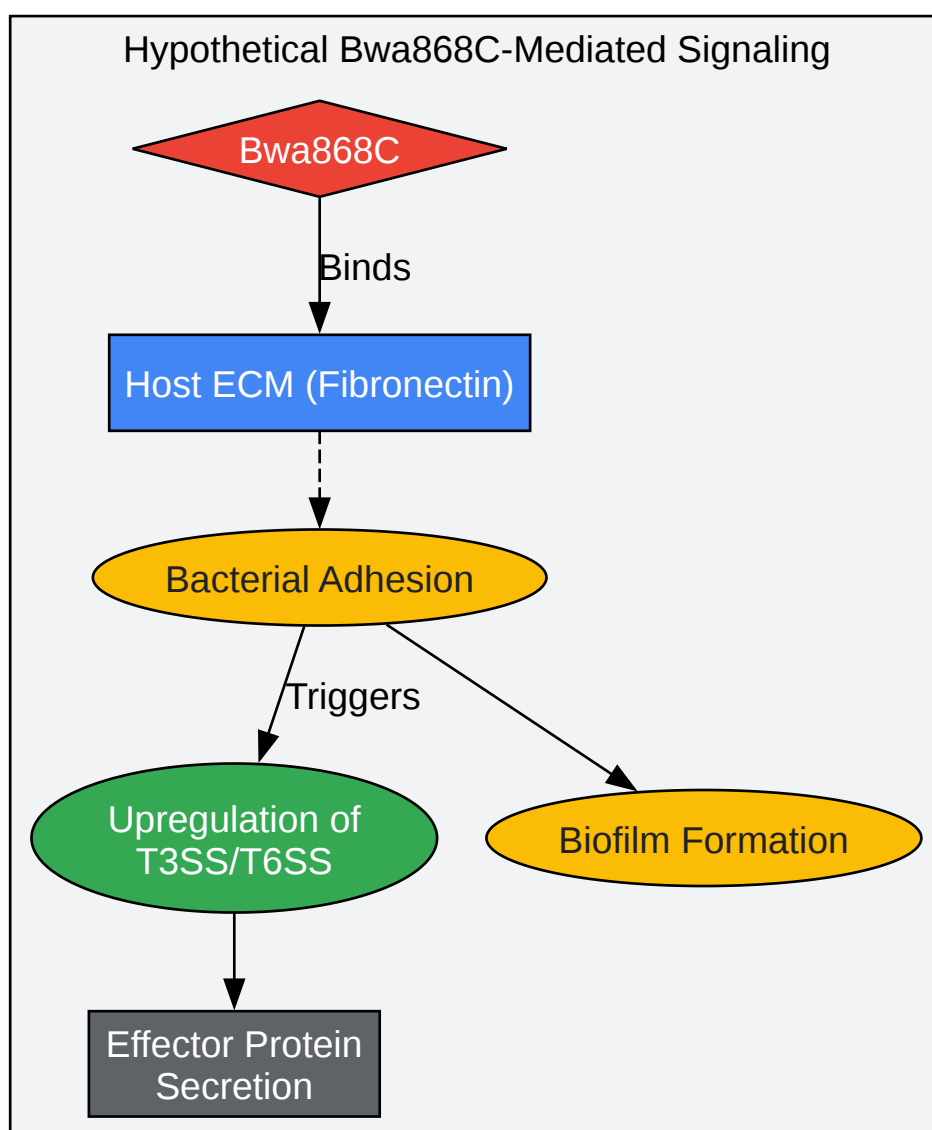
## Proposed Role in Pathogenesis & Therapeutic Implications

**Bwa868C** is a primary virulence factor for *Burkholderia wallacei*.<sup>[1][3]</sup> Its function is integral to the initial stages of infection, including colonization and biofilm formation.<sup>[1][4]</sup>

Mechanism of Action:

- Adhesion: **Bwa868C** on the bacterial surface binds with high affinity to fibronectin and collagen in the host's extracellular matrix.<sup>[6]</sup> This anchors the bacteria to host tissues, preventing clearance by mechanical forces (e.g., mucus flow).

- Signaling Cascade Initiation: Upon binding, **Bwa868C** clustering may trigger downstream signaling within the bacterium, potentially upregulating the expression of other virulence factors, such as toxins or invasion-related proteins delivered by Type III or Type VI secretion systems.[4][11][12]
- Biofilm Formation: By mediating strong adherence to surfaces and potentially to other bacteria, **Bwa868C** is a key contributor to the formation of biofilms, which protect the bacteria from host immune responses and antibiotics.[1]



[Click to download full resolution via product page](#)

Caption: Proposed pathogenic role of **Bwa868C**.

Given its critical role, **Bwa868C** is a promising target for therapeutic intervention. Strategies could include:

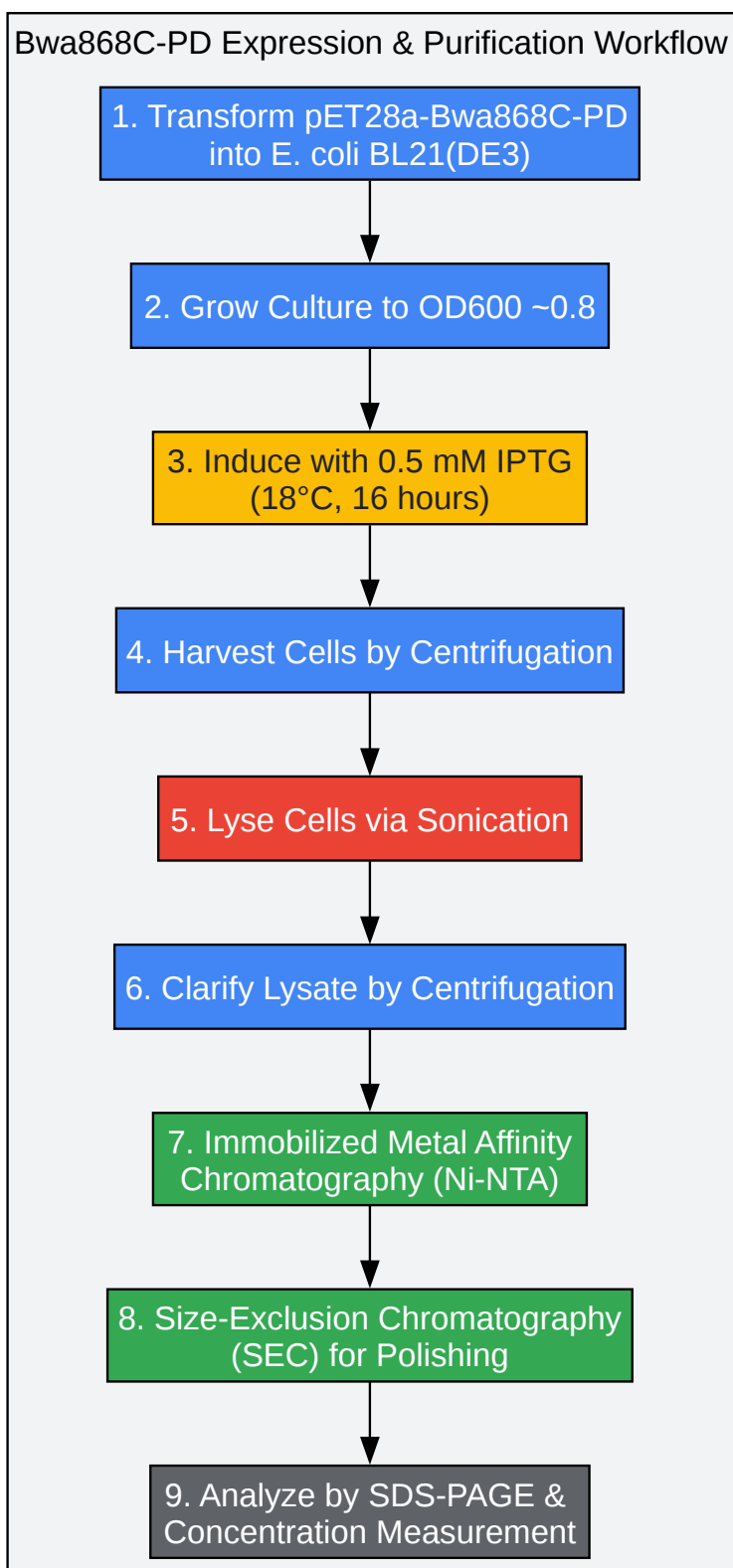
- Vaccine Development: Using the head domain of **Bwa868C** as an antigen to elicit blocking antibodies.[1][5]
- Small Molecule Inhibitors: Developing compounds that bind to the head domain, competitively inhibiting its interaction with host ECM proteins.[1]

## Experimental Protocols

The following protocols describe the recombinant expression, purification, and kinetic analysis of the **Bwa868C** passenger domain.

### Recombinant Expression and Purification Workflow

This workflow is designed to produce high-purity, soluble **Bwa868C** passenger domain (residues 55-1200, termed **Bwa868C**-PD) with a C-terminal 6x-Histidine tag for affinity purification.



[Click to download full resolution via product page](#)

Caption: Workflow for **Bwa868C** passenger domain purification.

## Step-by-Step Methodology:

- Transformation: Transform the expression plasmid (e.g., pET28a carrying the gene for **Bwa868C**-PD) into a competent E. coli expression strain like BL21(DE3).[13][14] Plate on LB agar with appropriate antibiotic selection (e.g., kanamycin).
- Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[14]
- Induction: Cool the culture to 18°C. Add Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression.[14][15] Incubate for 16-18 hours at 18°C with shaking.
  - Rationale: Lower temperature and IPTG concentration often improve the solubility of large recombinant proteins.
- Harvesting: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
- Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.[13]
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged protein.
- Affinity Chromatography: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[13]
- Size-Exclusion Chromatography (Polishing Step): Concentrate the eluted fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). This step separates the **Bwa868C**-PD trimer from aggregates and contaminants.

- Analysis: Verify protein purity by SDS-PAGE, which should show a single band at the expected molecular weight.[13] Determine the protein concentration using a spectrophotometer.

## Kinetic Analysis of **Bwa868C-PD** Binding to Fibronectin via SPR

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time biomolecular interactions, providing kinetic and affinity data.[16][17][18]

### Step-by-Step Methodology:

- Chip Preparation and Ligand Immobilization:
  - Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  - Immobilize human fibronectin (the ligand) onto a flow cell by injecting it at a concentration of 20 µg/mL in 10 mM sodium acetate buffer, pH 4.5, until the desired immobilization level (~2000 Response Units, RU) is reached.
  - Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.
  - Self-Validating System: A reference flow cell is prepared similarly but without the fibronectin (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.
- Analyte Injection and Kinetic Measurement:
  - Prepare a dilution series of the purified **Bwa868C-PD** (the analyte) in running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Typical concentrations range from 1 nM to 200 nM.
  - Inject each concentration of **Bwa868C-PD** over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[19]

- Monitor the association phase (binding) for 180 seconds and the dissociation phase (buffer flow only) for 300 seconds.[18]
- Regeneration: After each cycle, regenerate the sensor surface by injecting a pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte.
- Data Analysis:
  - Subtract the reference flow cell data from the ligand flow cell data to obtain corrected sensorgrams.[18]
  - Globally fit the corrected sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software.
  - This analysis will yield the association rate constant ( $k_a$ ), the dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D = k_d/k_a$ ).[16][20]

## Conclusion

**Bwa868C** is a classic example of a trimeric autotransporter adhesin that functions as a critical virulence factor. Its modular structure, high-affinity binding to host proteins, and central role in the initial stages of infection make it an important subject of study and a high-value target for the development of novel anti-infective therapeutics. The protocols detailed in this guide provide a robust framework for its investigation.

## References

- Adhesins: Understanding Bacterial Attachment and Host Interaction. (n.d.). DoveMed. Retrieved from [\[Link\]](#)
- Bacterial adhesins: function and structure. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Structure and biology of trimeric autotransporter adhesins. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Bacterial adhesin. (n.d.). Wikipedia. Retrieved from [\[Link\]](#)

- Trimeric autotransporter adhesins: variable structure, common function. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Adhesins: Functions, Types & Role. (2023, August 28). StudySmarter. Retrieved from [\[Link\]](#)
- Studying protein-protein interactions using surface plasmon resonance. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Burkholderia Type VI Secretion Systems Have Distinct Roles in Eukaryotic and Bacterial Cell Interactions. (n.d.). PubMed Central. Retrieved from [\[Link\]](#)
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Trimeric autotransporter adhesin. (n.d.). Wikipedia. Retrieved from [\[Link\]](#)
- What are Adhesins? (2018, October 29). News-Medical.Net. Retrieved from [\[Link\]](#)
- Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved from [\[Link\]](#)
- Complete fiber structures of complex trimeric autotransporter adhesins conserved in enterobacteria. (2012, December 3). PubMed Central. Retrieved from [\[Link\]](#)
- Type III Secretion in the Melioidosis Pathogen Burkholderia pseudomallei. (n.d.). PMC - NIH. Retrieved from [\[Link\]](#)
- Regulation of Type VI Secretion System during Burkholderia pseudomallei Infection. (n.d.). PMC. Retrieved from [\[Link\]](#)
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Link.springer.com. Retrieved from [\[Link\]](#)
- Protein Interaction Analysis by Surface Plasmon Resonance. (n.d.). Springer Nature Experiments. Retrieved from [\[Link\]](#)
- Structure and biology of trimeric autotransporter adhesins. (2010). SciSpace. Retrieved from [\[Link\]](#)

- The Burkholderia Type VI Secretion System 5: Composition, Regulation and Role in Virulence. (n.d.). Frontiers. Retrieved from [[Link](#)]
- Genetic Diversity of Type 3 Secretion System in Burkholderia s.l. and Links With Plant Host Adaptation. (2021, October 19). Frontiers. Retrieved from [[Link](#)]
- Expression and purification of the mannose recognition domain of the FimH adhesin. (n.d.). Europepmc.org. Retrieved from [[Link](#)]
- Advances in recombinant protein production in microorganisms and functional peptide tags. (n.d.). Bioscience, Biotechnology, and Biochemistry | Oxford Academic. Retrieved from [[Link](#)]
- QMUL Science Alive: Protein expression and purification. (2018, March 20). YouTube. Retrieved from [[Link](#)]
- Protein Expression and Purification Series. (n.d.). Bio-Rad. Retrieved from [[Link](#)]
- Expression, Purification, and Characterization of a Novel Hybrid Peptide with Potent Antibacterial Activity. (2018, June 20). MDPI. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Adhesins: Understanding Bacterial Attachment and Host Interaction - DoveMed \[dovemed.com\]](#)
- [2. Bacterial adhesins: function and structure - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Bacterial adhesin - Wikipedia \[en.wikipedia.org\]](#)
- [4. studysmarter.co.uk \[studysmarter.co.uk\]](#)
- [5. news-medical.net \[news-medical.net\]](#)
- [6. Trimeric autotransporter adhesin - Wikipedia \[en.wikipedia.org\]](#)

- [7. Structure and biology of trimeric autotransporter adhesins - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Trimeric autotransporter adhesins: variable structure, common function - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Complete fiber structures of complex trimeric autotransporter adhesins conserved in enterobacteria - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. scispace.com \[scispace.com\]](#)
- [11. Burkholderia Type VI Secretion Systems Have Distinct Roles in Eukaryotic and Bacterial Cell Interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Type III Secretion in the Melioidosis Pathogen Burkholderia pseudomallei - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. youtube.com \[youtube.com\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. academic.oup.com \[academic.oup.com\]](#)
- [16. Studying protein-protein interactions using surface plasmon resonance - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. affiniteinstruments.com \[affiniteinstruments.com\]](#)
- [19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [20. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments \[experiments.springernature.com\]](#)
- To cite this document: BenchChem. [Introduction: The Significance of Bwa868C]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668160/docs#introduction-the-significance-of-bwa868c\]](https://www.benchchem.com/product/b1668160/docs#introduction-the-significance-of-bwa868c)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)